molecular formula C15H21N5O2 B2788478 1-(tert-butyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863447-54-5

1-(tert-butyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2788478
CAS No.: 863447-54-5
M. Wt: 303.366
InChI Key: OFGNRKWECZIFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a high-purity chemical reagent designed for pharmaceutical and biochemical research. This compound features the pyrazolo[3,4-d]pyrimidinone scaffold, a structure recognized in scientific literature for its relevance in medicinal chemistry . The tert-butyl group at the N-1 position and the 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain at the N-5 position are key functional modifications that influence the molecule's properties and potential interactions with biological targets. Researchers investigating phosphodiesterase (PDE) inhibition may find this compound particularly interesting. The pyrazolo[3,4-d]pyrimidinone core is a known pharmacophore in the development of potent PDE9 inhibitors . PDE9 inhibition has emerged as a promising therapeutic strategy for Alzheimer's disease and Type 2 diabetes mellitus, as it increases intracellular cyclic guanosine monophosphate (cGMP) levels, activating the NO/cGMP/PKG signaling pathway which is implicated in synaptic plasticity, memory formation, and insulin sensitivity . Furthermore, the structural features of this compound may also be applicable in kinase inhibition research. Pyrazolo[3,4-d]pyrimidine-based compounds have demonstrated significant potential as kinase inhibitors, with applications in studying proliferative diseases and liver fibrosis models . The specific pattern of substituents on the core scaffold can be critical for modulating selectivity and potency against specific kinase targets like AKT and p70S6K . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult relevant safety data sheets and handle this material according to standard laboratory safety protocols.

Properties

IUPAC Name

1-tert-butyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-15(2,3)20-13-11(8-17-20)14(22)19(10-16-13)9-12(21)18-6-4-5-7-18/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGNRKWECZIFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-butyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound with a molecular formula of C15H21N5O2 and a molecular weight of 303.366 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The structural formula of the compound can be represented as follows:

SMILES CC C C N1C2 C C N1 C O N C N2 CC O N3CCCC3\text{SMILES CC C C N1C2 C C N1 C O N C N2 CC O N3CCCC3}

The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that similar pyrazolo[3,4-d]pyrimidine derivatives often act as inhibitors of key enzymes involved in cellular signaling pathways, including kinases and phosphodiesterases. These interactions can lead to significant effects on cell proliferation, apoptosis, and other critical cellular processes.

Biological Activity Overview

Recent studies highlight several biological activities associated with pyrazolo[3,4-d]pyrimidine compounds, including:

  • Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation across various cancer types.
  • Antimicrobial Properties : Some derivatives exhibit activity against bacterial and parasitic infections.
  • Neuroprotective Effects : Certain analogs have been studied for their potential in treating neurodegenerative diseases.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that pyrazolo[3,4-d]pyrimidine derivatives could inhibit key kinases involved in cancer progression. For instance, compounds targeting the ABL kinase showed IC50 values in the micromolar range, indicating potent antitumor activity against leukemia cell lines .

Antimicrobial Activity

Research has also identified that certain pyrazolo[3,4-d]pyrimidines can inhibit the growth of Toxoplasma gondii, a significant pathogen in immunocompromised individuals. The mechanism involves interference with parasite invasion and motility .

Neuroprotective Effects

Another study explored the neuroprotective properties of related compounds, revealing that they could reduce oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity Target/Pathway IC50 (µM) Reference
AntitumorABL Kinase0.11
AntimicrobialToxoplasma gondii0.03
NeuroprotectionOxidative Stress Pathways0.25

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 1-(tert-butyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit significant antiviral properties. For instance, research has demonstrated that modifications of pyrazolo[3,4-d]pyrimidines can lead to effective inhibitors of viral replication mechanisms. These compounds have shown promise against various viruses, including respiratory syncytial virus (RSV) and other paramyxoviruses .

Cancer Therapeutics

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its anticancer potential. Studies have highlighted the synthesis of derivatives that demonstrate cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and DU 205 (prostate cancer). The mechanism often involves the inhibition of key signaling pathways involved in tumor growth and proliferation .

GPCR Modulation

The compound's structure allows it to act as an allosteric modulator for G protein-coupled receptors (GPCRs), which are critical targets in drug discovery. Recent advances in medicinal chemistry have focused on developing allosteric modulators that can fine-tune receptor signaling without directly competing with endogenous ligands .

Case Studies

StudyApplicationFindings
AntiviralDemonstrated significant inhibition of RSV replication in vitro with a focus on structural modifications enhancing efficacy.
CancerIdentified cytotoxic effects on HeLa and DU 205 cell lines with potential mechanisms involving apoptosis induction and cell cycle arrest.
GPCR ModulationExplored the modulation of Class A GPCRs, revealing promising pathways for therapeutic interventions targeting various diseases.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Weight Key Biological Activity Reference
1-(tert-Butyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Target) tert-Butyl (1), pyrrolidinyl-ethyl (5) 330.38 g/mol Under investigation (kinase inhibition) -
1-(2,3-Dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 2,3-Dimethylphenyl (1), piperazinyl-ethyl (5) 458.52 g/mol Kinase inhibition (e.g., CDK2)
6-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one tert-Butyl (6), 4-fluorophenyl (1) 314.34 g/mol Anticancer (reported in preclinical studies)
1-(4-Fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 4-Fluoro-2-hydroxyphenyl (1) 274.25 g/mol Anti-inflammatory
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 2-Chloroethyl (1) 212.63 g/mol Antitumor (purine analog activity)

Functional Group Impact on Pharmacological Properties

tert-Butyl Group

  • The tert-butyl group at the 1-position (target compound) or 6-position () confers enhanced metabolic stability due to steric hindrance, reducing oxidative degradation .
  • In contrast, fluorophenyl or chlorophenyl substituents (e.g., 4-fluorophenyl in ) improve target affinity via hydrophobic interactions but may increase off-target effects .

Side Chain Modifications

  • Substitution with piperazinyl-ethyl () introduces a basic nitrogen, improving water solubility but possibly altering receptor selectivity (e.g., kinase vs. GPCR targets) .
  • Thiazolidinone hybrids () exhibit anti-inflammatory activity but lack the oxoethyl-pyrrolidine motif, reducing structural similarity .

Research Findings and Development Status

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (tert-butyl introduction via pivalate ester condensation) .
  • Patent Landscape : Piperazinyl-ethyl derivatives () are patented for kinase inhibition, suggesting competitive intellectual property around side-chain modifications .

Q & A

Q. Q1. What are the key synthetic methodologies for preparing 1-(tert-butyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

Answer: The synthesis involves multi-step reactions, typically starting with pyrazolo[3,4-d]pyrimidinone scaffolds. Key steps include:

  • N-alkylation : Introduction of the tert-butyl group at the 1-position using tert-butyl halides under basic conditions (e.g., triethylamine in ethanol) .
  • Knoevenagel condensation : Formation of the 2-oxoethyl linker at the 5-position using pyrrolidin-1-yl acetaldehyde derivatives. Solvent choice (e.g., dimethyl sulfoxide or acetonitrile) and temperature (60–80°C) critically influence yield .
  • Purification : Recrystallization from methanol or ethanol achieves >95% purity .

Q. Q2. Which analytical techniques are most reliable for structural confirmation of this compound?

Answer:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify substituent positions (e.g., tert-butyl at δ 1.4 ppm, pyrrolidinyl protons at δ 3.1–3.5 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]+^+ at m/z 388.2 for C19_{19}H22_{22}N5_5O3_3) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

Answer:

  • Docking studies : Use software like AutoDock Vina to model binding to ATP-binding pockets of kinases. Focus on the pyrazolo[3,4-d]pyrimidinone core’s planar structure and hydrogen-bonding capacity with catalytic lysine residues .
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) to prioritize targets .
  • Electrostatic potential maps : Identify regions of high electron density (e.g., pyrrolidinyl oxygen) for interaction with hydrophobic pockets .

Q. Q4. How do solvent polarity and reaction temperature influence the regioselectivity of N-alkylation?

Answer:

  • Polar aprotic solvents (DMSO/DMF) : Enhance nucleophilicity of the pyrazolo N-atom, favoring tert-butyl group addition at the 1-position (yield: 70–80%) .
  • Temperature : Reactions at 60°C minimize side products (e.g., di-alkylation), while >80°C promotes decomposition .
  • Contradiction : reports lower yields (~55%) in methanol, suggesting solvent coordination effects may reduce reactivity .

Q. Q5. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability)?

Answer:

  • Assay standardization : Use consistent ATP concentrations (e.g., 10 µM) in kinase inhibition assays to minimize variability .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to explain discrepancies in cellular vs. enzymatic assays .
  • Structural analogs : Compare with derivatives (e.g., 4-fluorophenyl or 4-trifluoromethyl analogs) to isolate steric/electronic effects .

Methodological Challenges

Q. Q6. How to optimize crystallization for X-ray diffraction studies of this compound?

Answer:

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) to slow crystallization and improve crystal quality .
  • SHELXT parameters : Set resolution limits to 0.8 Å and apply TWINABS for correcting absorption effects in twinned crystals .
  • Temperature control : Crystallize at 4°C to reduce thermal motion artifacts .

Q. Q7. What are the limitations of NMR in characterizing tautomeric forms of the pyrazolo[3,4-d]pyrimidinone core?

Answer:

  • Dynamic exchange : Tautomerization between 4-oxo and 4-hydroxy forms broadens 1H^{1}\text{H} NMR peaks. Use low-temperature NMR (−40°C) to "freeze" tautomers .
  • 15N^{15}\text{N} labeling : Enhances detection of nitrogen environments but requires specialized synthesis protocols .

Biological Mechanism Insights

Q. Q8. What experimental evidence supports the compound’s proposed mechanism of apoptosis induction?

Answer:

  • Western blotting : Show caspase-3 cleavage (17 kDa fragment) in treated cancer cells .
  • Flow cytometry : Quantify Annexin V/PI staining to confirm early vs. late apoptosis .
  • Contradiction : Some studies report cell-cycle arrest (G1 phase) instead of apoptosis; reconcile by testing dose-dependent effects (e.g., 10 µM vs. 50 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.